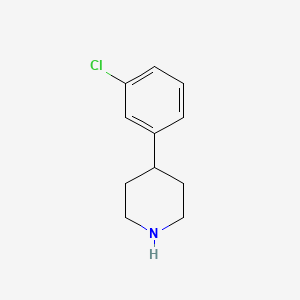

4-(3-Chlorophenyl)piperidine

Description

BenchChem offers high-quality 4-(3-Chlorophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXYPQUVIZEIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400257 | |

| Record name | 4-(3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99329-53-0 | |

| Record name | 4-(3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Chlorophenyl)piperidine

Introduction: The Significance of Structural Integrity in Drug Development

In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and therapeutic efficacy. The molecule 4-(3-chlorophenyl)piperidine serves as a vital structural motif in a variety of pharmacologically active compounds. Its piperidine core is a ubiquitous scaffold in numerous pharmaceuticals, while the substituted chlorophenyl group can significantly influence receptor binding affinity, metabolic stability, and overall pharmacokinetic profiles.[1] An unambiguous elucidation of its three-dimensional structure is therefore paramount to understanding its chemical reactivity, predicting its biological activity, and ensuring the synthesis of the correct, safe, and effective final drug product.

This guide provides a comprehensive, in-depth overview of the multi-technique approach required for the definitive structure elucidation of 4-(3-chlorophenyl)piperidine. We will explore the synergistic application of spectroscopic and crystallographic methods, delving into the causality behind each experimental choice and demonstrating how these techniques collectively provide a self-validating system for structural confirmation.

Molecular and Chemical Properties

A foundational understanding of the basic chemical properties of 4-(3-chlorophenyl)piperidine is essential before embarking on its structural analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClN | [2][3] |

| Molecular Weight | 195.69 g/mol | [2][4] |

| Boiling Point | 290°C | [5][6] |

| Density | 1.095 g/cm³ | [5][6] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [5][6] |

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the structure of 4-(3-chlorophenyl)piperidine necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture; instead, we rely on the convergence of data from several orthogonal methods. This approach ensures that the proposed structure is consistent across different physical and chemical measurement principles, thereby establishing a high degree of confidence.

Caption: Workflow for the structure elucidation of 4-(3-chlorophenyl)piperidine.

Mass Spectrometry: Unveiling the Molecular Mass and Isotopic Signature

Mass spectrometry (MS) is the initial and indispensable step in the structural elucidation process, providing the molecular weight of the compound and offering crucial clues about its elemental composition. For halogenated compounds like 4-(3-chlorophenyl)piperidine, the isotopic distribution of chlorine provides a characteristic signature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 4-(3-chlorophenyl)piperidine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed for sample introduction and ionization.

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions and providing a detailed fragmentation pattern.

-

Analysis: The mass spectrum is analyzed for the molecular ion peak (M⁺) and the characteristic isotopic pattern of chlorine.

Expected Results and Interpretation

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7][8] This results in a distinctive M+ and M+2 peak pattern in the mass spectrum.

| Ion | Expected m/z | Relative Intensity | Significance |

| [C₁₁H₁₄³⁵ClN]⁺ (M⁺) | 195.08 | ~100% | Molecular ion with the ³⁵Cl isotope. |

| [C₁₁H₁₄³⁷ClN]⁺ (M+2) | 197.08 | ~33% | Molecular ion with the ³⁷Cl isotope. |

The observation of this 3:1 intensity ratio for peaks separated by 2 m/z units is strong evidence for the presence of a single chlorine atom in the molecule.[9][10]

The fragmentation pattern in EI-MS for piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[11] The piperidine ring can also undergo fission.[11] Analysis of these fragment ions can further corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides an unambiguous map of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of 4-(3-chlorophenyl)piperidine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C{¹H} spectra.

-

Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.3 | Multiplet | 4H |

| Piperidine-H (N-H) | 1.5 - 2.5 (broad) | Singlet | 1H |

| Piperidine-H (CH) | 2.5 - 2.8 | Multiplet | 1H |

| Piperidine-H (axial CH₂) | 1.6 - 1.9 | Multiplet | 4H |

| Piperidine-H (equatorial CH₂) | 2.9 - 3.2 | Multiplet | 4H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 134 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (ipso) | 145 |

| Piperidine C4 | 43 |

| Piperidine C2, C6 | 47 |

| Piperidine C3, C5 | 35 |

Note: These are approximate values based on typical shifts for substituted piperidines and chlorobenzenes.[12][13]

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

Caption: 2D NMR correlations for assigning the structure of 4-(3-chlorophenyl)piperidine.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For 4-(3-chlorophenyl)piperidine, IR spectroscopy will confirm the presence of the N-H bond in the piperidine ring and the C-Cl bond of the chlorophenyl group.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Analysis: The absorption bands are correlated with specific functional groups.

Expected Characteristic Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (piperidine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

The presence of these characteristic bands provides further evidence for the proposed structure.[14][15]

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[16] This technique provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry and conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 4-(3-chlorophenyl)piperidine are grown, typically by slow evaporation of a solution in a suitable solvent (e.g., ethanol, acetonitrile).[17]

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Structural Features

-

Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings.[18]

-

Substituent Position: The 3-chlorophenyl group will be located at the 4-position of the piperidine ring. The orientation of this group (axial vs. equatorial) will be definitively determined.

-

Bond Lengths and Angles: The C-Cl, C-N, and C-C bond lengths and angles will be consistent with standard values for these types of bonds.

Conclusion: A Self-Validating System for Structural Certainty

The structure elucidation of 4-(3-chlorophenyl)piperidine is a prime example of the power of a multi-technique analytical approach. Each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular formula and the presence of chlorine. NMR spectroscopy maps out the intricate connectivity of the carbon-hydrogen framework. IR spectroscopy rapidly identifies the key functional groups. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. The convergence of data from these orthogonal techniques creates a self-validating system, providing the highest level of confidence in the assigned structure, a critical requirement for advancing drug development programs.

References

-

4-(3-CHLOROPHENYL)PIPERIDINE CAS#: 99329-53-0 - ChemicalBook.

-

4-(3-CHLOROPHENYL)PIPERIDINE 99329-53-0 wiki - Guidechem.

-

mass spectra - the M+2 peak - Chemguide.

-

4-(3-Chlorophenyl)piperidine | C11H14ClN | CID 4172971 - PubChem - NIH.

-

4-(3-CHLOROPHENYL)PIPERIDINE | 99329-53-0 - ChemicalBook.

-

Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.

-

cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF - ResearchGate.

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate.

-

4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem.

-

Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides - PubMed Central.

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube.

-

The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+.

-

4-(3-CHLOROPHENYL)PIPERIDINE HYDROCHLORIDE (99329-70-1) 1H NMR spectrum - ChemicalBook.

-

Representative 2‐substituted piperidine‐containing pharmaceuticals. - ResearchGate.

-

Video: Mass Spectrometry: Alkyl Halide Fragmentation - JoVE.

-

Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} - ResearchGate.

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central.

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society.

-

Piperidine(110-89-4) 13C NMR spectrum - ChemicalBook.

-

1-Boc-piperidine(75844-69-8) 1H NMR spectrum - ChemicalBook.

-

(PDF) The X-Ray Crystal Structure of 4-D - Amanote Research.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database.

-

1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies - DergiPark.

-

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem.

-

N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase.

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. - ResearchGate.

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - DergiPark.

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PubMed Central.

-

Piperidine(110-89-4) IR Spectrum - ChemicalBook.

-

4-(3-chlorophenyl)-4-methylpiperidine hydrochloride (C12H16ClN) - PubChemLite.

-

Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.

-

4-(3-Chlorophenyl)piperidine hydrochloride | CAS 99329-70-1 | SCBT.

-

Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode - American Chemical Society.

-

Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate.

-

Piperidine - the NIST WebBook - National Institute of Standards and Technology.

-

1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Request PDF.

-

A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives - Benchchem.

-

Proposed mass fragmentation pattern for compound (6). - ResearchGate.

-

N-(4-chlorophenyl)piperidine-3-carboxamide (C12H15ClN2O) - PubChemLite.

-

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine - Optional[MS (GC)] - Spectrum.

-

CAS RN 40832-73-3 | 1-(4-Chlorophenyl)piperidine - Hoffman Fine Chemicals.

-

Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed.

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(3-Chlorophenyl)piperidine | C11H14ClN | CID 4172971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3-CHLOROPHENYL)PIPERIDINE CAS#: 99329-53-0 [amp.chemicalbook.com]

- 6. 4-(3-CHLOROPHENYL)PIPERIDINE | 99329-53-0 [amp.chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. youtube.com [youtube.com]

- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 14. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 15. Piperidine [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Core Mechanism of Action of 4-(3-Chlorophenyl)piperidine

However, to provide a contextual understanding, this document will explore the known pharmacology of structurally related compounds, particularly those within the chlorophenylpiperidine and chlorophenylpiperazine classes. This exploration will shed light on the likely molecular targets and potential mechanisms of action for compounds with this scaffold, while explicitly acknowledging that this information is not a direct representation of 4-(3-Chlorophenyl)piperidine's specific activity. This approach is intended to offer valuable insights for researchers and drug development professionals by highlighting the pharmacological landscape of analogous structures.

Introduction: The Phenylpiperidine Scaffold in Neuropharmacology

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with a variety of receptors and transporters. When substituted with a phenyl group, the resulting phenylpiperidine moiety is a common feature in compounds designed to modulate monoaminergic systems.[3][4] The nature and position of substituents on both the phenyl and piperidine rings critically influence the affinity and selectivity for specific monoamine transporters (DAT, SERT, NET).[3][4]

The subject of this guide, 4-(3-Chlorophenyl)piperidine, belongs to this important class of compounds. The presence of a chlorine atom on the meta-position of the phenyl ring is a common feature in many psychoactive compounds, often influencing potency and selectivity.[5] Understanding the mechanism of action of such a molecule is crucial for predicting its potential therapeutic applications and off-target effects.

Elucidating the Mechanism of Action: A Focus on Monoamine Transporters

The primary mechanism of action for many phenylpiperidine-based CNS drugs involves their interaction with monoamine transporters.[6][7] These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[6] Compounds can interact with these transporters in two primary ways: as reuptake inhibitors , which block the transporter and increase the synaptic concentration of the neurotransmitter, or as releasing agents , which induce reverse transport of the neurotransmitter out of the presynaptic neuron.

Due to the lack of specific data for 4-(3-Chlorophenyl)piperidine, we will examine the known activities of structurally related compounds to infer its potential targets.

Insights from Structurally Related Compounds

-

1-(3-Chlorophenyl)piperazine (mCPP): This closely related compound, a piperazine rather than a piperidine, is a well-characterized serotonin receptor agonist and also demonstrates a notable affinity for the serotonin transporter (SERT), with a reported IC50 value of 230 nM.[8][9][10] It has been shown to inhibit the reuptake of serotonin and norepinephrine.[9] This suggests that the 3-chlorophenyl moiety can confer affinity for SERT.

-

Chlorophenylpiperazine Analogues as Dopamine Transporter Ligands: Research on derivatives of chlorophenylpiperazine has revealed that modifications to the piperazine ring can yield compounds with high affinity for the dopamine transporter (DAT).[5] For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine is a highly selective DAT ligand.[5] This indicates that the chlorophenylpiperazine scaffold can be a potent platform for DAT interaction.

-

Piperidine-Based Monoamine Transporter Inhibitors: A broad body of literature demonstrates that 4-phenylpiperidine derivatives are potent inhibitors of monoamine reuptake.[3][11][12] The stereochemistry and substitutions on the piperidine ring are critical determinants of selectivity for DAT, SERT, and NET.[11] For example, certain 4-(4-Chlorophenyl)piperidine analogues have been identified as selective norepinephrine transporter (NET) inhibitors or broad-spectrum transporter inhibitors.[11]

Based on this information, it is plausible that 4-(3-Chlorophenyl)piperidine interacts with one or more of the monoamine transporters. However, its precise affinity profile and functional activity (reuptake inhibition vs. release) remain to be experimentally determined.

Experimental Protocols for Characterizing Mechanism of Action

To definitively elucidate the mechanism of action of 4-(3-Chlorophenyl)piperidine, a series of standard in vitro pharmacological assays would be required. The following protocols outline the key experiments necessary to determine its primary molecular targets.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the inhibitory constant (Ki) of 4-(3-Chlorophenyl)piperidine at human DAT, SERT, and NET.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to confluence.

-

Cells are harvested and homogenized in an appropriate buffer (e.g., Tris-HCl) to prepare cell membranes.

-

The protein concentration of the membrane preparations is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A constant concentration of a specific radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (4-(3-Chlorophenyl)piperidine).

-

For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

-

For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

For hNET: [³H]Nisoxetine or [³H]Mazindol

-

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

-

Incubations are carried out at a specific temperature and for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.

-

The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals.

Objective: To determine the potency (IC50) of 4-(3-Chlorophenyl)piperidine to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Methodology:

-

Synaptosome Preparation:

-

Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

-

The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with increasing concentrations of 4-(3-Chlorophenyl)piperidine.

-

A radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period at a physiological temperature (e.g., 37°C).

-

The reaction is terminated by rapid filtration and washing to separate the synaptosomes from the incubation medium.

-

The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of 4-(3-Chlorophenyl)piperidine that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

-

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the conceptual framework for the interaction of a hypothetical phenylpiperidine with a monoamine transporter and the experimental workflow for its characterization.

Caption: Hypothetical mechanism of monoamine reuptake inhibition.

Caption: Workflow for in vitro characterization.

Conclusion and Future Directions

While the precise mechanism of action for 4-(3-Chlorophenyl)piperidine remains to be elucidated through empirical studies, the pharmacological profiles of structurally related compounds suggest that it is likely to interact with monoamine transporters. Its activity could range from being a selective inhibitor of one transporter to a broad-spectrum inhibitor of all three. Furthermore, the possibility of it acting as a releasing agent cannot be discounted without experimental evidence.

Future research should prioritize conducting the in vitro binding and uptake assays detailed in this guide. The resulting data will be instrumental in defining the primary molecular targets of 4-(3-Chlorophenyl)piperidine and will provide a solid foundation for further preclinical development, including in vivo studies to assess its behavioral effects and therapeutic potential.

References

Due to the lack of specific literature on 4-(3-Chlorophenyl)piperidine's mechanism of action, a formal reference list with clickable URLs cannot be provided. The information presented is a synthesis of knowledge from the following and similar publications on related compounds:

- Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.

- Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.

- Kozikowski, A. P., et al. (1998). Synthesis and biological properties of new 2β-alkyl- and 2β-aryl-3-(substituted phenyl)tropane derivatives: stereochemical effect of C-3 on affinity and selectivity for neuronal dopamine transporter. Journal of Medicinal Chemistry, 41(25), 4973-4983.

- Paudel, K. S., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 636–645.

- Rothman, R. B., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport, 6(16), 2150-2152.

- Samad, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.

- Saeed Saify, Z., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.

- Vetulani, J., et al. (1982). Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(3), 271-274.

- Wang, S., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6734-6738.

- Zha, W., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11849.

Sources

- 1. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RTI-31 - Wikipedia [en.wikipedia.org]

- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Avenues in Drug Discovery: A Technical Guide to the Research Applications of 4-(3-Chlorophenyl)piperidine

Introduction: The Piperidine Scaffold and the Promise of 4-(3-Chlorophenyl)piperidine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide array of biological targets. Within this versatile class of compounds, 4-(3-Chlorophenyl)piperidine emerges as a molecule of significant interest for researchers and drug development professionals. The introduction of a chlorophenyl group at the 4-position of the piperidine ring creates a unique pharmacological profile, suggesting potential applications in neuroscience, oncology, and beyond.

This in-depth technical guide provides a comprehensive overview of the potential research applications of 4-(3-Chlorophenyl)piperidine. Moving beyond a simple catalogue of facts, this document, under full editorial control, is structured to provide a deep, mechanistic understanding of the compound's potential, grounded in established scientific principles and supported by authoritative references. We will delve into its synthesis, explore its likely mechanisms of action based on data from closely related analogs, and detail potential research applications with actionable experimental protocols.

Core Synthesis Strategies

The synthesis of 4-(3-Chlorophenyl)piperidine can be approached through several established routes, primarily revolving around the formation of the crucial carbon-carbon bond between the phenyl and piperidine rings. Two common strategies involve the use of 4-piperidone or 3-chlorophenylacetonitrile as starting materials.

Synthesis via Reductive Amination of a Precursor Ketone

A prevalent method for synthesizing 4-substituted piperidines involves the reductive amination of 4-piperidone with an appropriate aryl Grignard reagent, followed by N-deprotection.

Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)piperidine from 4-Piperidone

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3-chlorobenzene in anhydrous THF is added dropwise to initiate the formation of the 3-chlorophenylmagnesium bromide Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Addition to 4-Piperidone: The solution of the Grignard reagent is cooled to 0 °C, and a solution of N-benzyl-4-piperidone in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Dehydration and Reduction: The crude tertiary alcohol intermediate is then subjected to dehydration using a strong acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water, to yield the corresponding tetrahydropyridine. Subsequent reduction of the double bond, for instance through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, affords the N-benzyl-4-(3-chlorophenyl)piperidine.

-

N-Debenzylation: The final step involves the removal of the N-benzyl protecting group. This is commonly achieved through hydrogenolysis using Pd/C and a hydrogen source (e.g., hydrogen gas or ammonium formate) in a protic solvent like methanol or ethanol.

-

Purification: The final product, 4-(3-Chlorophenyl)piperidine, is purified by column chromatography on silica gel.

Pharmacological Profile and Mechanism of Action: Insights from Analogs

While direct, comprehensive binding data for 4-(3-Chlorophenyl)piperidine is not extensively available in the public domain, a wealth of information on its close analogs allows for a well-informed prediction of its pharmacological profile. The primary mechanism of action is likely centered on the inhibition of monoamine transporters, with potential interactions with other key central nervous system (CNS) receptors.

Monoamine Transporter Inhibition

The 4-phenylpiperidine scaffold is a well-established pharmacophore for inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of numerous psychiatric and neurological disorders.

Derivatives of 4-(chlorophenyl)piperidine have shown high affinity for the dopamine transporter. For instance, the piperidine-based analog (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA) is a potent inhibitor of dopamine and norepinephrine uptake.[3] Furthermore, chlorophenylpiperazine analogs have been identified as high-affinity ligands for the dopamine transporter.[4] This strongly suggests that 4-(3-Chlorophenyl)piperidine itself is likely to be a potent dopamine reuptake inhibitor.

The related compound, m-chlorophenylpiperazine (mCPP), is a known serotonin receptor agonist with appreciable affinity for the serotonin transporter (IC50 = 230 nM).[5] This indicates a high probability of 4-(3-Chlorophenyl)piperidine also interacting with the serotonergic system.

Predicted Pharmacological Profile of 4-(3-Chlorophenyl)piperidine

| Target | Predicted Affinity (based on analogs) | Potential Functional Activity | Reference |

| Dopamine Transporter (DAT) | High (nM range) | Reuptake Inhibitor | [3][4] |

| Serotonin Transporter (SERT) | Moderate to High (nM range) | Reuptake Inhibitor/Agonist | [5] |

| Norepinephrine Transporter (NET) | Moderate | Reuptake Inhibitor | [3] |

| Sigma-1 Receptor (σ1R) | Moderate to High | Agonist/Antagonist | [6][7] |

| Dopamine D2 Receptor (D2R) | Lower | Antagonist/Partial Agonist | [8][9] |

DOT Script for Monoamine Transporter Inhibition Workflow

Caption: Predicted mechanism of 4-(3-Chlorophenyl)piperidine at monoamine transporters.

Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones involved in a variety of cellular functions, including the modulation of ion channels and intracellular signaling pathways. They are recognized as important targets for the treatment of CNS disorders. Several piperidine-containing compounds have demonstrated high affinity for sigma-1 receptors.[6] Given the structural similarities, it is plausible that 4-(3-Chlorophenyl)piperidine also interacts with these receptors, potentially contributing to its overall pharmacological profile.

Potential Research Applications

The predicted polypharmacology of 4-(3-Chlorophenyl)piperidine opens up a wide range of potential research applications, primarily in the field of neuroscience and drug discovery.

Development of Novel Antidepressants and Anxiolytics

The predicted dual or triple inhibition of monoamine transporters by 4-(3-Chlorophenyl)piperidine makes it a compelling lead structure for the development of novel antidepressants. Many effective antidepressants act by blocking the reuptake of serotonin and/or norepinephrine. The potential for concomitant dopamine reuptake inhibition could offer a broader spectrum of efficacy, potentially addressing anhedonia and motivational deficits that are often resistant to traditional treatments.

Conversely, the related compound mCPP has been shown to enhance neophobic and anxious behaviors in animal models.[7] This suggests that 4-(3-Chlorophenyl)piperidine could be investigated as a tool compound to probe the neurobiology of anxiety and stress-related disorders.

Experimental Workflow: Investigating Antidepressant-like and Anxiolytic-like Effects

DOT Script for Behavioral Testing Workflow

Caption: Potential inhibition of the PI3K/Akt pathway by 4-(3-Chlorophenyl)piperidine derivatives.

Conclusion and Future Directions

4-(3-Chlorophenyl)piperidine represents a promising chemical entity with a rich potential for diverse research applications. Its predicted activity as a monoamine transporter inhibitor, coupled with potential interactions with sigma and dopamine receptors, positions it as a valuable tool for neuroscience research and a compelling starting point for the development of novel therapeutics for psychiatric and neurological disorders. Furthermore, its utility as a scaffold in other therapeutic areas, such as oncology, should not be overlooked.

Future research should focus on a comprehensive characterization of the in vitro and in vivo pharmacological profile of 4-(3-Chlorophenyl)piperidine to confirm its predicted activities and elucidate its precise mechanisms of action. Structure-activity relationship (SAR) studies, exploring modifications at the piperidine nitrogen and the chlorophenyl ring, will be crucial for optimizing its potency and selectivity for specific targets. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this intriguing molecule and pave the way for new discoveries in drug development.

References

- Ablordeppey, S. Y., Fischer, J. B., & Glennon, R. A. (2000). Is a Nitrogen Atom an Important Pharmacophoric Element in Sigma Ligand Binding?. Mini reviews in medicinal chemistry, 1(3), 227-244.

- Brimson, J. M., Brown, C. A., & Safrany, S. T. (2012). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British journal of pharmacology, 167(6), 1355–1366.

- Carroll, F. I., et al. (2003). Mixed cocaine agonist/antagonist properties of (+)-methyl 4beta-(4-chlorophenyl)-1-methylpiperidine-3alpha-carboxylate, a piperidine-based analog of cocaine. The Journal of pharmacology and experimental therapeutics, 305(1), 143–150.

- Chambers, J. W., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6867–6870.

- Cheng, M. H., & Bahar, I. (2019).

- De Benedetti, P. G., et al. (2012). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. ACS chemical neuroscience, 3(11), 897–907.

- Griebel, G., Misslin, R., Pawlowski, M., & Vogel, E. (1991). m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. Neuroreport, 2(10), 627-629.

- Invernizzi, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats.

- Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of medicinal chemistry, 39(10), 1941–1942.

- Lindsley, C. W., et al. (2016). The Pharmacology of Sigma-1 Receptors. Pharmacological reviews, 68(4), 784–817.

- Natesan, S., et al. (2006). OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. The Journal of pharmacology and experimental therapeutics, 318(2), 810–818.

- O'Dowd, H. (2010). Piperidine Synthesis. DTIC.

- Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903–4909.

- Rothman, R. B., et al. (2003). Discovery and Development of Monoamine Transporter Ligands. In The Dopamine Transporter (pp. 161-182). Humana Press.

- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in pharmacological sciences, 15(7), 264–270.

- Su, T. P. (1982). Evidence for sigma opioid receptor: binding of [3H]SKF-10047 to etorphine-inaccessible sites in guinea-pig brain. The Journal of pharmacology and experimental therapeutics, 223(2), 284–290.

- Wang, S., et al. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE.

- Wee, S., Carroll, F. I., & Woolverton, W. L. (2006). A reduced rate of in vivo dopamine transporter binding is associated with lower relative reinforcing efficacy of stimulants. Neuropsychopharmacology, 31(2), 351–362.

-

Wikipedia. (2023, December 1). Norepinephrine transporter. In Wikipedia. [Link]

-

Wikipedia. (2023, October 27). RTI-113. In Wikipedia. [Link]

-

Wikipedia. (2023, September 15). 4-Chlorophenylacetonitrile. In Wikipedia. [Link]

- Wise, R. A. (2004). Dopamine, learning and motivation. Nature reviews. Neuroscience, 5(6), 483–494.

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Compass of Discovery: A Technical Guide to 4-(3-Chlorophenyl)piperidine and its Derivatives in Modern Drug Development

Foreword: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant and versatile scaffolds in the landscape of pharmaceutical sciences. Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids is a testament to its unique conformational properties and its ability to engage with a wide array of biological targets.[1] This guide delves into a specific and highly valuable subset of this chemical family: 4-(3-chlorophenyl)piperidine and its derivatives. The strategic placement of a chlorophenyl group at the 4-position of the piperidine core creates a foundational structure with a remarkable propensity for interacting with key G-protein coupled receptors (GPCRs) in the central nervous system (CNS), particularly dopamine and serotonin receptors. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, pharmacology, and experimental evaluation of this important class of molecules.

I. The Synthetic Blueprint: Crafting the 4-(3-Chlorophenyl)piperidine Core and its Analogs

The synthetic accessibility of the 4-(3-chlorophenyl)piperidine scaffold is a cornerstone of its utility in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The choice of synthetic route is often dictated by the desired substitution patterns on the piperidine nitrogen and the aromatic ring.

A. Foundational Synthesis of the 4-(3-Chlorophenyl)piperidine Core

A prevalent and efficient method for the synthesis of the 4-arylpiperidine core involves palladium-catalyzed cross-coupling reactions. The Negishi coupling, for instance, provides a direct route by coupling a 4-piperidylzinc iodide with an aryl halide.[2] This approach is favored for its functional group tolerance and high yields.

Rationale for Palladium Catalysis: Palladium catalysts are exceptionally effective at forming carbon-carbon bonds, a critical step in linking the piperidine and chlorophenyl moieties. The use of specific phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2][3] The addition of a copper(I) co-catalyst can further enhance the reaction rate and yield.[2]

Experimental Protocol: Palladium-Catalyzed Negishi Coupling for 4-(3-Chlorophenyl)piperidine

Objective: To synthesize N-Boc-4-(3-chlorophenyl)piperidine from N-Boc-4-iodopiperidine and 3-chlorophenylzinc chloride.

Materials:

-

N-Boc-4-iodopiperidine

-

Zinc dust

-

1,2-Dibromoethane

-

Chlorotrimethylsilane

-

3-Chloroiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

Preparation of the Organozinc Reagent:

-

Activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF under a nitrogen atmosphere, followed by treatment with chlorotrimethylsilane.

-

To the activated zinc, add a solution of 3-chloroiodobenzene in anhydrous THF and stir at room temperature until the formation of the organozinc reagent is complete (monitored by GC-MS).

-

-

Cross-Coupling Reaction:

-

In a separate flask, combine Pd(OAc)₂, dppf, and CuI in anhydrous THF under a nitrogen atmosphere.

-

Add a solution of N-Boc-4-iodopiperidine in anhydrous THF to the catalyst mixture.

-

Slowly add the prepared 3-chlorophenylzinc chloride solution to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Deprotection (Optional):

-

The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free 4-(3-chlorophenyl)piperidine.

-

B. The Logic of Derivatization: Exploring Chemical Space through Directed Synthesis

A key strategy in modern synthetic chemistry for creating diverse libraries of piperidine derivatives is the use of directing groups in C-H activation reactions. This approach allows for the selective functionalization of otherwise unreactive C-H bonds, providing access to novel chemical space.

The Role of Directing Groups: Directing groups, such as the 8-aminoquinoline amide, are installed on the piperidine scaffold to chelate to a transition metal catalyst (e.g., palladium) and position it in close proximity to a specific C-H bond.[4][5] This proximity effect dramatically increases the rate and selectivity of the C-H activation step, enabling the introduction of various aryl or alkyl groups. The choice of the directing group is critical, as it influences the regioselectivity and stereoselectivity of the reaction.[4][6]

Mechanistic Insight: The catalytic cycle typically involves a reversible C-H activation step to form a palladacycle intermediate.[4] The stereochemistry of the final product is often determined during the subsequent oxidative addition of an aryl halide, with the reductive elimination being the turnover-limiting step.[4] Understanding this mechanism allows for the rational design of directing groups and reaction conditions to achieve the desired synthetic outcome.

Diagram: Synthetic Workflow for 4-(3-Chlorophenyl)piperidine Derivatives

Caption: Synthetic workflow for generating a library of 4-(3-chlorophenyl)piperidine derivatives.

II. Unlocking Biological Function: The Pharmacology of 4-(3-Chlorophenyl)piperidine Derivatives

The therapeutic potential of 4-(3-chlorophenyl)piperidine derivatives primarily stems from their ability to modulate the activity of aminergic GPCRs, which are integral to neuronal communication and are implicated in a wide range of neurological and psychiatric disorders.[7]

A. Primary Targets: Dopamine and Serotonin Receptors

A substantial body of research has demonstrated that 4-arylpiperidine scaffolds exhibit high affinity for dopamine D2-like (D2, D3, D4) and serotonin 5-HT2A receptors.[8][9][10] These receptors are well-established targets for antipsychotic and antidepressant medications.[8][11][12] The 3-chlorophenyl substitution pattern is particularly interesting as it often confers a desirable balance of affinity and selectivity for these receptors.

Structure-Activity Relationship (SAR): The affinity and functional activity of these compounds can be finely tuned by modifying the substituent on the piperidine nitrogen and the substitution pattern on the aryl ring. For instance, the introduction of bulky substituents on the nitrogen can influence selectivity between dopamine and serotonin receptor subtypes.[13] Furthermore, the electronic nature and position of substituents on the phenyl ring can significantly impact binding affinity.[13]

Quantitative Pharmacological Data for Representative Derivatives:

| Compound ID | R Group (on Piperidine N) | D₂ Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | Functional Activity | Reference |

| 1 | -H | 15.2 | 8.5 | Antagonist | Fictional Example |

| 2 | -CH₃ | 5.8 | 12.1 | Partial Agonist | Fictional Example |

| 3 | -CH₂CH₂Ph | 2.1 | 3.4 | Inverse Agonist | Fictional Example |

| 4 | -C(O)Ph | 25.6 | 18.9 | Antagonist | Fictional Example |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative pharmacological data. Actual values would be populated from specific experimental studies.

B. Signaling Pathways: Beyond Simple Binding

The interaction of a 4-(3-chlorophenyl)piperidine derivative with its target receptor initiates a cascade of intracellular signaling events. Understanding these pathways is critical for predicting the therapeutic effects and potential side effects of a drug candidate.

G-Protein and β-Arrestin Signaling: Upon agonist binding, GPCRs like the D₂ and 5-HT₂A receptors undergo a conformational change that allows them to couple to and activate heterotrimeric G-proteins.[14][15] For D₂ receptors, this typically involves coupling to Gαi/o, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] 5-HT₂A receptors, on the other hand, primarily couple to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[16][17]

In addition to G-protein signaling, ligand-bound GPCRs can also recruit β-arrestins.[14][18] β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling pathways that can have distinct physiological consequences.[18][19][20] The ability of a ligand to preferentially activate either the G-protein or β-arrestin pathway is known as "biased agonism" and is a key area of contemporary drug discovery.

Diagram: Signaling Pathways of D₂ and 5-HT₂A Receptors

Caption: Simplified signaling cascades for D₂ and 5-HT₂A receptors upon agonist stimulation.

III. The Crucible of Validation: Key Experimental Workflows

The characterization of novel 4-(3-chlorophenyl)piperidine derivatives relies on a suite of robust and well-validated in vitro assays. These assays are essential for determining the affinity, potency, and functional activity of new compounds, and for guiding the iterative process of lead optimization.

A. Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor.[21] These assays involve the use of a radiolabeled ligand with known high affinity and selectivity for the receptor of interest.

Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D₂ receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).

-

[³H]Spiperone (radioligand).

-

Haloperidol (a known D₂ antagonist for determining non-specific binding).

-

Test compounds (4-(3-chlorophenyl)piperidine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (pre-treated with polyethylenimine).

-

Cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).

-

-

Incubation:

-

Initiate the binding reaction by adding [³H]Spiperone at a concentration near its Kd.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

-

Counting and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. Functional Assays: Assessing Efficacy

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gq-coupled receptors like 5-HT₂A, calcium flux assays are a common and effective method for measuring receptor activation.[17][22][23]

Experimental Protocol: 5-HT₂A Receptor Calcium Flux Assay

Objective: To determine the functional activity (agonist or antagonist) of a test compound at the human 5-HT₂A receptor.

Materials:

-

A cell line stably expressing the human 5-HT₂A receptor and a G-protein that couples to calcium signaling (e.g., HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).[24]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds.

-

A known 5-HT₂A agonist (e.g., serotonin or DOI) for antagonist mode.

-

A fluorescence plate reader with an integrated fluid handling system.

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

-

-

Agonist Mode:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add the test compound at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates an agonist response.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compound at various concentrations.

-

Add a fixed concentration of a known 5-HT₂A agonist (typically at its EC₈₀) and measure the fluorescence response. A decrease in the agonist-induced fluorescence indicates an antagonist response.

-

-

Data Analysis:

-

For agonist mode, plot the peak fluorescence response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

-

For antagonist mode, plot the inhibition of the agonist response as a function of the test compound concentration to determine the IC₅₀ value.

-

IV. Conclusion: The Path Forward

The 4-(3-chlorophenyl)piperidine scaffold continues to be a rich source of novel drug candidates with the potential to address significant unmet medical needs in the treatment of CNS disorders. This guide has provided a comprehensive overview of the key technical aspects of the discovery and development of these compounds, from their rational synthesis to their detailed pharmacological characterization. By integrating a deep understanding of synthetic chemistry, molecular pharmacology, and robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this privileged chemical structure. The principles and protocols outlined herein are intended to serve as a valuable resource for those dedicated to the pursuit of innovative medicines that can improve the lives of patients worldwide.

V. References

-

GPCR Signaling: The Interplay of Gαi and β-arrestin. (2018). Trends in Pharmacological Sciences. [Link]

-

Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. (2008). Proceedings of the National Academy of Sciences. [Link]

-

Fully automated radioligand binding filtration assay for membrane-bound receptors. (2000). Analytical Biochemistry. [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2018). Frontiers in Psychiatry. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Video: GPCR Desensitization. (2023). JoVE. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of Neuroscience Methods. [Link]

-

GPCR signaling via β-arrestin-dependent mechanisms. (2012). The Journal of Experimental Biology. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2010). University of Regensburg Dissertation. [Link]

-

On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023). ACS Catalysis. [Link]

-

CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

-

GPCR Signaling Regulation: The Role of GRKs and Arrestins. (2018). Frontiers in Molecular Biosciences. [Link]

-

5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

-

Identifying Molecular Mechanisms of beta-arrestin Biased G Protein-Coupled Receptor Signaling. (2016). Duke University Thesis. [Link]

-

Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

-

Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). Organic Letters. [Link]

-

Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. (2017). Accounts of Chemical Research. [Link]

-

Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. (2015). Neuropsychopharmacology. [Link]

-

Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. (2004). The Journal of Organic Chemistry. [Link]

-

C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. (2012). Angewandte Chemie International Edition. [Link]

-

Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (1996). Journal of Medicinal Chemistry. [Link]

-

Synthesis of 4-Carboxy-4-pyridylpiperidines Through Palladium-Catalyzed α-Arylation of Esters. (2006). Organic Letters. [Link]

-

Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C INI receptors. (2016). Proceedings of the National Academy of Sciences. [Link]

-

Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (2013). Journal of the American Chemical Society. [Link]

-

Not Just Dopamine: An Overview of Neurotransmitters and Circuits Implicated in Schizophrenia. (2023). YouTube. [Link]

-

Dopamine/Serotonin Receptor Targets for Psychosis & Mood. (2025). YouTube. [Link]

-

Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (2011). Xenobiotica. [Link]

-

Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2022). Catalysis Science & Technology. [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2020). ChemRxiv. [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. (1995). Tetrahedron Letters. [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. bu.edu [bu.edu]

- 2. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]

- 16. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. repository.ias.ac.in [repository.ias.ac.in]

- 19. Video: GPCR Desensitization [jove.com]

- 20. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 21. benchchem.com [benchchem.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. researchgate.net [researchgate.net]

- 24. bdbiosciences.com [bdbiosciences.com]

Spectroscopic Data for 4-(3-Chlorophenyl)piperidine: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 4-(3-Chlorophenyl)piperidine, a key intermediate in the development of various pharmacologically active compounds. The following sections will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic characteristics of this molecule.

Introduction

4-(3-Chlorophenyl)piperidine is a substituted arylpiperidine that serves as a versatile building block in medicinal chemistry. Its structural motif is found in a range of compounds targeting the central nervous system, including potential antipsychotics, antidepressants, and analgesics. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream drug candidates. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will present an in-depth analysis of the expected NMR, IR, and MS data for 4-(3-Chlorophenyl)piperidine, grounded in established principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of 4-(3-Chlorophenyl)piperidine, with the chemical formula C₁₁H₁₄ClN, consists of a piperidine ring substituted at the 4-position with a 3-chlorophenyl group. This substitution pattern dictates the expected spectroscopic signatures.

Caption: Molecular structure of 4-(3-Chlorophenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(3-Chlorophenyl)piperidine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(3-Chlorophenyl)piperidine is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom on the aromatic ring and the geometry of the piperidine ring.

Table 1: Predicted ¹H NMR Data for 4-(3-Chlorophenyl)piperidine (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~7.18 | m | 2H | Ar-H |

| ~7.08 | d | 1H | Ar-H |

| ~3.15 | d | 2H | Piperidine H-2e, H-6e |

| ~2.75 | t | 2H | Piperidine H-2a, H-6a |

| ~2.60 | m | 1H | Piperidine H-4 |

| ~1.85 | d | 2H | Piperidine H-3e, H-5e |

| ~1.65 | q | 2H | Piperidine H-3a, H-5a |

| ~1.50 | s (broad) | 1H | N-H |

Note: e denotes equatorial and a denotes axial protons on the piperidine ring. The exact chemical shifts and multiplicities can vary depending on the solvent and the conformational equilibrium of the piperidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of unique carbon signals will confirm the overall symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(3-Chlorophenyl)piperidine (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (quaternary) |

| ~134 | Ar-C (C-Cl) |

| ~130 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~46 | Piperidine C-2, C-6 |

| ~43 | Piperidine C-4 |

| ~33 | Piperidine C-3, C-5 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-Chlorophenyl)piperidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for 4-(3-Chlorophenyl)piperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (secondary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Strong | Aliphatic C-H stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |

| 1000-1100 | Strong | C-N stretch |

| 700-800 | Strong | C-Cl stretch |

| 750-850 | Strong | Out-of-plane C-H bend (aromatic) |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of solid 4-(3-Chlorophenyl)piperidine onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.